Thiophen-3-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

Übersicht

Beschreibung

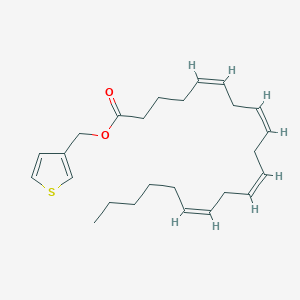

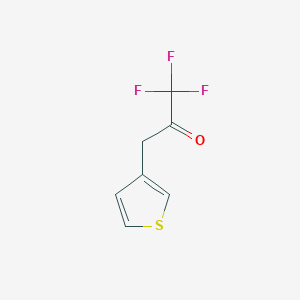

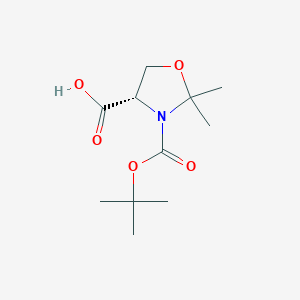

Thiophen-3-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate (TPMIT) is a polyunsaturated fatty acid that has been studied extensively for its potential therapeutic applications. TPMIT has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The chemical structure of TPMIT is shown in Figure 1. TPMIT is a polyunsaturated fatty acid that is composed of four double bonds, which make it a highly unsaturated compound. The unsaturation of TPMIT is a key factor in its biological activities.

Wissenschaftliche Forschungsanwendungen

Role in Kidney Function

The parent compound, 20-Hydroxy-(5Z,8Z,11Z,14Z)-eicosatetraenoic acid (20-HETE), is a predominant arachidonic acid present in the kidney . It is involved in the regulation of sodium, potassium, and chloride transport in the renal tubules . Therefore, derivatives of this compound could potentially have similar roles in kidney function.

Activation of Cellular Pathways

20-HETE is an activator of the Ras/MAP (microtubule-associated protein) pathway . This pathway is involved in cell division, differentiation, and death. Therefore, derivatives of this compound could potentially be used in research related to these cellular processes.

Potential Applications in Lithium-Ion Batteries

Organic materials, including thiophene derivatives, have potential advantages in lithium-ion batteries (LIBs) due to their environmental friendliness, flexible designability, and high theoretical capacity . Therefore, this compound could potentially be used in the development of more sustainable and efficient batteries.

Potential Role in Transcription

The artificial ligand THS020, which may share structural similarities with the compound , has been found to bind to the high affinity heterodimer of HIF2 alpha and ARNT C-terminal PAS domains . This suggests potential applications in the field of transcription and gene expression.

Potential Role in Inhibiting 5-Lipoxygenase

Eicosatetraenes, which are structurally similar to the compound , have been found to inhibit 5-lipoxygenase . This enzyme is involved in the synthesis of leukotrienes, which are lipid signaling molecules that participate in inflammatory responses. Therefore, this compound could potentially be used in research related to inflammation and immune response.

6. Potential Role in Cannabinoid Receptor Binding The compound has been found to have affinity for the G protein-coupled Cannabinoid receptor 1 . This suggests potential applications in the field of neuroscience and pharmacology, particularly in research related to pain, mood, and consciousness.

Wirkmechanismus

Target of Action

Similar compounds like 20-hydroxy- (5z,8z,11z,14z)-eicosatetraenoic acid (20-hete) are known to interact with cytochrome p4504a . This enzyme plays a crucial role in the metabolism of arachidonic acid, a key component in the inflammatory response .

Mode of Action

For instance, 20-HETE, an arachidonic acid metabolite, activates the Ras/MAP (microtubule-associated protein) pathway .

Biochemical Pathways

Arachidonic acid metabolites like 20-HETE are involved in the regulation of sodium, potassium, and chloride transport in the renal tubules .

Pharmacokinetics

It’s known that 20-hete is often excreted in urine in the form of glucuronide conjugate and sometimes as free acids .

Result of Action

Similar compounds like 12 (s)-hydroxy- (5z,8z,10e,14z)-eicosatetraenoic acid are known to induce relaxation and hyperpolarization of coronary microvessels .

Eigenschaften

IUPAC Name |

thiophen-3-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(26)27-22-24-20-21-28-23-24/h6-7,9-10,12-13,15-16,20-21,23H,2-5,8,11,14,17-19,22H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPBWSZRYHDZAA-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5Z,8Z,11Z,14Z-Eicosatetraenoic acid, 3-thienylmethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

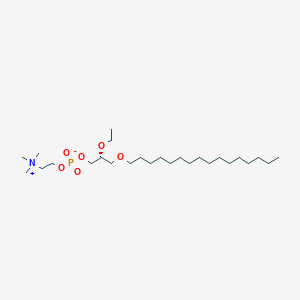

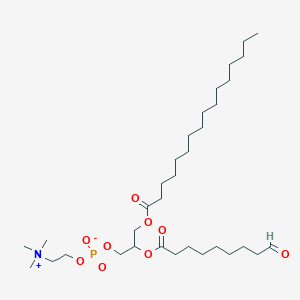

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL](/img/structure/B163681.png)

![2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B163714.png)

![[(2R,3R,5R,10S,11S,12S,13R,17R)-2,11-dihydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-3-sulfooxy-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B163716.png)